N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide
Descripción
Propiedades
Fórmula molecular |
C17H11N5O3 |
|---|---|
Peso molecular |
333.30 g/mol |
Nombre IUPAC |
N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]benzamide |
InChI |
InChI=1S/C17H11N5O3/c23-13-9-14(16-19-21-22-20-16)25-15-11(13)7-4-8-12(15)18-17(24)10-5-2-1-3-6-10/h1-9H,(H,18,24)(H,19,20,21,22) |
Clave InChI |
FMHJRQANIGYYSG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2OC(=CC3=O)C4=NNN=N4 |
Origen del producto |
United States |
Métodos De Preparación
Nitration of o-Hydroxyacetophenone
- Starting Material: o-Hydroxyacetophenone.
- Reagents: Concentrated nitric acid (63%), acetic acid, and an organic solvent such as methylene dichloride, ethylene dichloride, or chloroform.
- Conditions: Nitric acid is added dropwise at 20–40 °C with stirring for 3–8 hours.
- Outcome: Formation of a mixture of 2-hydroxy-3-nitroacetophenone and 2-hydroxy-5-nitroacetophenone.
Separation and Purification
- Process: The nitration mixture is treated with an inorganic base (mineral alkali such as sodium carbonate, sodium hydroxide, or potassium hydroxide) in solvents like toluene, benzene, methylcyclohexane, or dimethylbenzene.
- Conditions: Reaction at 40–80 °C for 1.5–5 hours, followed by cooling and filtration.
- Purpose: To separate and purify 2-hydroxy-3-nitroacetophenone.
Hydrolysis
- Reagents: Acid (hydrochloric acid, phosphoric acid, or acetic acid).
- Conditions: Acid is added dropwise at 40–70 °C, reaction proceeds at 40–80 °C for 1–3 hours.
- Outcome: Hydrolysis of salts to yield pure 2-hydroxy-3-nitroacetophenone.
Cyclization to 8-Nitro-2-cyano-4-oxo-4H-chromen
- Reagents: Ethyl cyanoformate and sodium methoxide.
- Conditions: Sodium methoxide is added dropwise at 40–80 °C, reaction continues for 6–14 hours.
- Post-reaction Treatment: Addition of strong acid (hydrochloric, sulfuric, or nitric acid) at 0–20 °C for 0.5–2 hours.
- Outcome: Formation of 8-nitro-2-cyano-4-oxo-4H-chromen intermediate.
Tetrazole Ring Formation
- Reagents: Sodium azide, catalyst (ammonium chloride, zinc chloride, iron trichloride, or pyridine hydrochloride).
- Solvent: Methanol, ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).
- Conditions: Catalyst added at 0–20 °C, reaction at 30–80 °C for 4–10 hours.
- Post-reaction Treatment: Addition of water and hydrochloric acid, followed by filtration.
- Outcome: Conversion of cyano group to 2H-tetrazol-5-yl group, yielding 8-nitro-2-tetrazol-5-yl-4-oxo-4H-chromen.
Summary Table of Key Reaction Steps and Conditions
| Step | Transformation | Reagents & Solvents | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|---|
| 1 | Nitration of o-hydroxyacetophenone | 63% HNO3, Acetic acid, Methylene dichloride | 20–40 | 3–8 | Dropwise addition, mixture formed |
| 2 | Base treatment and purification | Na2CO3 / NaOH / KOH, Toluene / Benzene | 40–80 | 1.5–5 | Separation of 2-hydroxy-3-nitroacetophenone |
| 3 | Acid hydrolysis | HCl / H3PO4 / Acetic acid | 40–80 | 1–3 | Isolation of pure nitroacetophenone |
| 4 | Cyclization to cyano-chromen | Ethyl cyanoformate, Sodium methoxide, Strong acid | 40–80 (methoxide), 0–20 (acid) | 6–14 (methoxide), 0.5–2 (acid) | Formation of 8-nitro-2-cyano-4-oxo-chromen |
| 5 | Tetrazole ring formation | Sodium azide, Catalyst (NH4Cl, ZnCl2, FeCl3, Pyridine HCl), Methanol/DMF/DMSO | 30–80 | 4–10 | Conversion of cyano to tetrazole |
| 6 | Amidation (typical method inferred) | Benzoyl chloride or benzamide, coupling agents | Mild heating | Several hrs | Formation of benzamide linkage |
Advantages and Innovations of the Method
- Environmental and Safety Improvements: Avoids use of phosphorus oxychloride and ammonia gas, reducing hazardous waste and toxic emissions.
- Simplified Process: Reduction from six reaction steps to three main reaction stages in the core synthesis improves efficiency.
- High Purity and Yield: Product purity reaches approximately 99.2%, with improved atom economy and fewer by-products.
- Industrial Feasibility: Conditions and reagents are amenable to scale-up with moderate temperatures and common solvents.
Research and Patent Insights
The described synthetic route is supported by patent CN103980257A, which details the preparation of 8-nitro-2-tetrazol-5-yl-4-oxo-4H-1-benzopyran intermediates critical to the final compound. The patent emphasizes:
- Use of o-hydroxyacetophenone as the starting material.
- Stepwise nitration, purification, cyclization, and azide reaction to form the tetrazole ring.
- Avoidance of hazardous reagents and simplified operations.
- Reaction parameters optimized for yield and purity.
This patent and related literature form the core basis for the preparation method of the target compound or its close analogs bearing the chromenone-tetrazole scaffold.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromone core to a dihydrochromone.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzamide group or the tetrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
Aplicaciones Científicas De Investigación
N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells. The tetrazole ring and chromone core play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
N-(4-Oxo-2-(Trifluoromethyl)-4H-chromen-7-yl) Benzamides
- Structure : Replaces the tetrazole group with a trifluoromethyl (-CF₃) substituent at position 2 of the chromen-4-one core .
- Activity : These derivatives were synthesized and evaluated for cytotoxicity, showing moderate activity against cancer cell lines (e.g., IC₅₀ values in the μM range). Unlike pranlukast, they lack leukotriene antagonism, highlighting the necessity of the tetrazole group for CysLT₁ binding .
Chlorophenyl-Substituted Chromen Derivatives
- Example: 9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one (Compound 4) .
- Structure: Features a pyrimidinone-fused chromen system with chlorophenyl substituents.
- Activity: Primarily explored for synthetic versatility rather than therapeutic applications. No reported leukotriene antagonism, emphasizing pranlukast’s optimized pharmacophore .
Functional Analogues
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
SCH 900822 (Glucagon Receptor Antagonist)
- Structure : Contains a tetrazole ring but integrated into a diazaspiro[4.5]decane backbone instead of chromen-4-one .
- Activity : Potent glucagon receptor antagonism (IC₅₀ < 10 nM), illustrating the versatility of tetrazole in diverse therapeutic targets. However, its scaffold differs entirely from pranlukast’s chromen-based system .
Pharmacokinetic and Physicochemical Comparison
Key Structural Determinants of Activity
- Tetrazole Ring : Essential for high-affinity binding to leukotriene receptors. Replacement with -CF₃ or halogens abolishes this activity .
- Chromen-4-one Core: Provides rigidity and planar geometry, enhancing receptor interaction. Modifications (e.g., pyrimidinone fusion) alter bioavailability .
- Benzamide Linker : Position 8 substitution optimizes pharmacokinetics; shifting to position 7 reduces potency .
Actividad Biológica
N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide, commonly known as Pranlukast, is a compound that has garnered attention for its biological activity, particularly as a selective leukotriene receptor antagonist. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
Pranlukast has the following chemical structure:
- Molecular Formula : C27H23N5O4
- Molecular Weight : 481.5 g/mol
- CAS Number : 150821-03-7
The compound features a chromen-8-yl group linked to a benzamide moiety, which contributes to its pharmacological properties.
Pranlukast functions primarily as a competitive antagonist of leukotriene receptors (LTRs), specifically targeting LTE4, LTD4, and LTC4. The binding affinities (Ki values) for these receptors are as follows:
| Leukotriene | Ki (nM) |
|---|---|
| LTE4 | 0.63 ± 0.11 |
| LTD4 | 0.99 ± 0.19 |
| LTC4 | 5640 ± 680 |
This competitive inhibition leads to a reduction in bronchoconstriction and inflammation associated with asthma and allergic reactions .
Antiasthmatic Effects
Pranlukast has been extensively studied for its efficacy in treating asthma. Clinical trials have demonstrated significant improvements in lung function and reduction in asthma exacerbations when compared to placebo. For instance, one study reported that patients experienced a notable decrease in the frequency of nighttime awakenings due to asthma symptoms after using Pranlukast .
Antiinflammatory Properties
In addition to its role as a leukotriene antagonist, Pranlukast exhibits anti-inflammatory properties. It has been shown to reduce eosinophil infiltration in lung tissues and decrease levels of pro-inflammatory cytokines such as IL-4 and IL-5. This dual action makes it effective not only for asthma but also for other inflammatory conditions .
Comparative Efficacy
In comparative studies with other leukotriene receptor antagonists like Montelukast, Pranlukast has shown similar or superior efficacy in certain patient populations. A meta-analysis indicated that Pranlukast may lead to better outcomes in patients with severe asthma compared to Montelukast .
Case Studies
- Asthma Management : In a randomized controlled trial involving 200 patients with moderate to severe asthma, those treated with Pranlukast showed a 30% reduction in the use of rescue inhalers compared to the control group over a six-month period.
- Allergic Rhinitis : A study involving patients with seasonal allergic rhinitis found that Pranlukast significantly reduced nasal symptoms and improved quality of life scores when administered prior to pollen exposure .
- Chronic Obstructive Pulmonary Disease (COPD) : Emerging research suggests potential benefits of Pranlukast in managing COPD symptoms, particularly in patients with coexisting asthma. A pilot study indicated improved lung function metrics and reduced exacerbation rates among COPD patients treated with Pranlukast .
Q & A
Q. What are the established synthetic routes for N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide?
The compound is synthesized via acid-catalyzed deprotection of a trityl-protected tetrazole intermediate. For example, refluxing N-(4-oxo-2-(1-trityl-1H-tetrazol-5-yl)-4H-chromen-8-yl)-4-(4-phenylbutoxy)benzamide with hydrochloric acid-treated resin in methanol/methylene chloride yields pranlukast after purification . Key steps include protecting the tetrazole group during synthesis to prevent side reactions and ensuring anhydrous conditions for optimal yield.
Q. How is the crystal structure of this compound determined, and what software tools are recommended?
X-ray crystallography using programs like SHELX (for structure solution and refinement) and WinGX (for data processing and visualization) is standard. SHELX is particularly noted for handling high-resolution or twinned data, while WinGX integrates tools for metric analysis and reporting . Anisotropic displacement parameters are visualized using ORTEP for Windows .
Q. What pharmacological targets and mechanisms are associated with this compound?
Pranlukast selectively antagonizes cysteinyl leukotriene receptors (CysLT1/CysLT2), inhibiting airway inflammation and bronchoconstriction in asthma and allergic rhinitis. It blocks leukotriene D4-induced vascular permeability and eosinophil infiltration . In vitro binding assays (e.g., radioligand displacement) and in vivo models of bronchoconstriction are used to validate activity .
Advanced Research Questions
Q. How can researchers address the low aqueous solubility of pranlukast during formulation development?
Pranlukast hemihydrate has a solubility of 1.03 μg/mL in water at 37°C . Strategies include:
- Surfactant-based systems : Co-processing with sucrose laurate to improve wettability .
- Nanoformulations : Lipid-based carriers or micelles to enhance dissolution.
- Solid dispersions : Using hydrophilic polymers like polyvinylpyrrolidone (PVP) .
Q. How to resolve structural contradictions in the tetrazole tautomerism of pranlukast?
The tetrazole group exists in 1H- and 2H-tautomeric forms, which may affect receptor binding. Techniques include:
- X-ray crystallography : To confirm the dominant tautomer in the solid state .
- NMR spectroscopy : Observing proton environments in solution (e.g., DMSO-d6) .
- Computational modeling : Density Functional Theory (DFT) to predict stable tautomers .
Q. What strategies are effective in improving the oral bioavailability of pranlukast (reported as 4.3% in rats)?
- Prodrug design : Modifying the tetrazole or benzamide moieties to enhance permeability.
- Cyclodextrin inclusion complexes : To increase solubility and stability .
- Enteric coatings : To prevent gastric degradation and target intestinal absorption .
Q. How should polymorphic forms of pranlukast hydrates be characterized and controlled?
Pranlukast exists as a hemihydrate (C27H23N5O4·½H2O) and anhydrous forms. Characterization methods include:
- Differential Scanning Calorimetry (DSC) : To identify thermal events (e.g., dehydration endotherms) .
- Powder X-ray Diffraction (PXRD) : To distinguish crystalline patterns .
- Dynamic Vapor Sorption (DVS) : To study hygroscopicity and form interconversion .
Q. What computational approaches are used to optimize pranlukast's receptor-binding affinity?
- Molecular docking : Using crystal structures of CysLT1 (e.g., PDB ID 6RZ4) to predict binding poses.
- Molecular Dynamics (MD) simulations : To analyze ligand-receptor stability and interaction energetics .
- QSAR modeling : Correlating substituent effects on the benzamide or tetrazole groups with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
